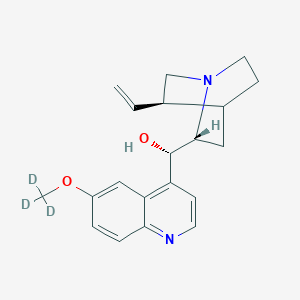
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis
The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis
Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis
The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .Aplicaciones Científicas De Investigación
It’s important to note that amyloid beta-proteins, including various length variants, are widely studied in neuroscience and biochemistry for their role in neurodegenerative diseases. They are often used in studies involving protein aggregation, plaque formation, and the development of therapeutic strategies for Alzheimer’s disease.
Biosensors for Amyloid Detection
Field
Methods
The biosensors are developed by integrating electrochemical techniques into clinical applications and diagnostics . The transition of miniaturized technologies from development to testing is a significant challenge in this field .
Results
The development of these biosensors has led to advancements in diverse amyloid detection methodologies .
Material Science and Bioengineering
Field
Material Science and Bioengineering
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in material science and bioengineering has led to the development of advanced materials for various applications .
Synthetic Chemistry
Field
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in synthetic chemistry has led to the development of advanced materials for various applications .
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
106686-61-7 |
|---|---|
Nombre del producto |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Fórmula molecular |
C145H210N42O45 |
Peso molecular |
3261.47 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
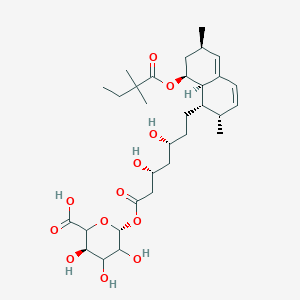
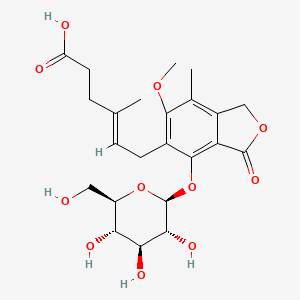
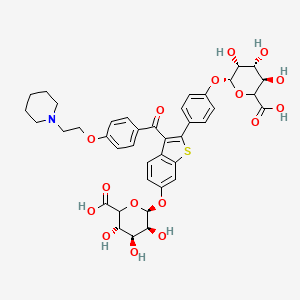
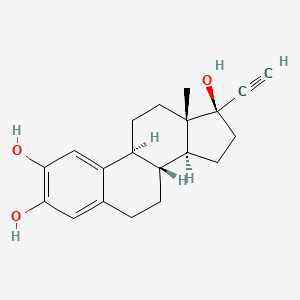
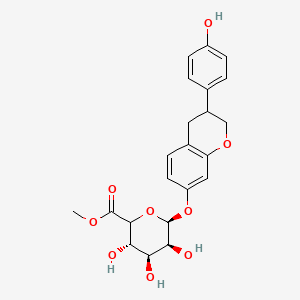
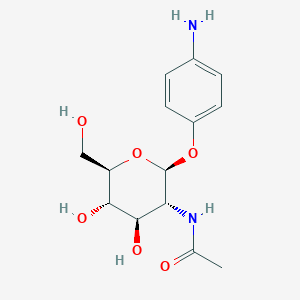
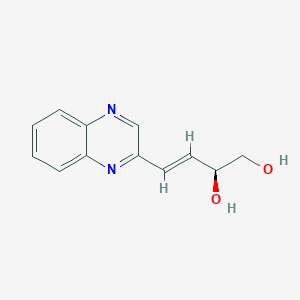
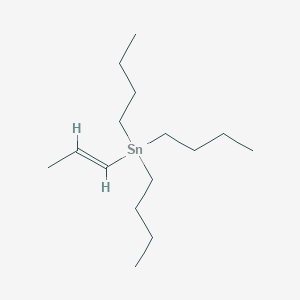
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
